Prednisolone Tebutate
Description
Evolution of Synthetic Glucocorticoid Research and the Emergence of Prednisolone (B192156) Tebutate
The journey of synthetic glucocorticoids began as a landmark achievement in 20th-century medicine. Following the initial therapeutic application of cortisone (B1669442) in the late 1940s, which demonstrated potent anti-inflammatory effects, the field of medicinal chemistry was spurred into action. bmj.com The primary goal was to synthesize new glucocorticoid analogues that could offer a more advantageous balance of efficacy and safety, specifically by enhancing anti-inflammatory potency while minimizing the mineralocorticoid side effects associated with early compounds. nih.govnih.gov
This intensive research led to the creation of prednisolone, a dehydrogenated analogue of hydrocortisone (B1673445) (cortisol). chemicalbook.com Prednisolone exhibited a significant increase in glucocorticoid potency compared to its predecessors. nih.gov The subsequent development, Prednisolone tebutate (also known as prednisolone 21-tert-butylacetate), represents a further refinement. wikipedia.orgsigmaaldrich.com First approved in 1956, this compound is a corticosteroid ester, where the prednisolone molecule is chemically bonded to a tebutate (tert-butylacetate) group. nih.govebi.ac.uk This esterification was a deliberate strategy to modify the parent drug's physicochemical properties, primarily to alter its solubility and create a repository effect, thereby influencing its absorption and duration of action after administration.
Rationale for Dedicated Academic Investigation of this compound’s Fundamental Pharmacological Properties
The rationale for the dedicated academic investigation of this compound lies in its distinct identity as a corticosteroid ester and a prodrug. wikipedia.orgncats.io While it functions as a glucocorticoid receptor agonist, its pharmacological profile is intrinsically linked to the tebutate ester attached at the C21 position. ebi.ac.uk This chemical modification is the central reason for its scientific interest.
The fundamental mechanism of action for glucocorticoids involves binding to specific intracellular glucocorticoid receptors (GR). pharmacompass.comdrugbank.com This hormone-receptor complex then translocates to the cell nucleus, where it modulates the expression of a wide array of genes. This is achieved through processes known as transactivation, where the complex binds to Glucocorticoid Response Elements (GREs) to upregulate the synthesis of anti-inflammatory proteins, and transrepression, where it inhibits the activity of pro-inflammatory transcription factors like NF-Kappa B. drugbank.comwikipedia.orgnih.gov
Academic inquiry into this compound focuses on how the ester moiety impacts these processes. Key research questions include:
The rate and extent of its in-vivo hydrolysis to release the active moiety, prednisolone.
How its lower solubility and potential for forming a depot at the site of administration affects the local and systemic concentration and availability of active prednisolone over time. nih.gov
The table below outlines the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C27H38O6 nih.govdrugbank.com |
| Molecular Weight | 458.6 g/mol nih.govebi.ac.uk |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate (B8739618) nih.gov |
| CAS Number | 7681-14-3 nih.govsigmaaldrich.com |
| Drug Class | Synthetic Glucocorticoid; Corticosteroid Ester wikipedia.org |
The following table provides a comparison between the parent compound, Prednisolone, and its tebutate ester.
| Feature | Prednisolone | This compound |
| Molecular Formula | C21H28O5 nih.gov | C27H38O6 nih.gov |
| Molecular Weight | 360.4 g/mol nih.gov | 458.6 g/mol nih.gov |
| Nature | Active Glucocorticoid nih.gov | Ester Prodrug of Prednisolone wikipedia.orgncats.io |
| First Approval | 1955 drugbank.comnih.gov | 1956 ebi.ac.uk |
| Key Feature | The biologically active form that binds to the glucocorticoid receptor. drugbank.com | An ester designed to modify the pharmacokinetic properties (e.g., absorption, duration of action) of the parent drug. nih.gov |
Current Research Paradigms and Unanswered Questions in this compound Science
Even after more than 75 years of use, the complete molecular actions of glucocorticoids are not fully understood, and research continues to evolve. bmj.com The scientific paradigms have shifted from simply characterizing their anti-inflammatory effects to dissecting the intricate molecular biology of glucocorticoid receptor signaling. bmj.com
A significant area of current research for glucocorticoids, which is relevant to all esters including this compound, is chronopharmacology. This field investigates how aligning drug administration with the body's natural circadian rhythms can enhance therapeutic efficacy and, crucially, minimize the disruption of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govpharmacompass.com Since endogenous cortisol levels follow a distinct diurnal pattern, the timing of synthetic glucocorticoid administration can profoundly impact the body's natural hormonal balance. nih.gov
Despite a long history of use, several unanswered questions regarding this compound remain, forming the basis for potential future research:
Precise Conversion Kinetics: While it is known to be a prodrug, the precise rate, location (systemic vs. local tissue), and enzymatic pathways responsible for the cleavage of the tebutate ester to release active prednisolone in humans are not exhaustively detailed in publicly available research.
Activity of the Ester: It is generally assumed that the esterified form is inactive. However, dedicated research would be needed to definitively confirm that this compound itself has no affinity for the glucocorticoid receptor or other receptors before its conversion.
Influence of the Tebutate Moiety: The biological fate of the cleaved 3,3-dimethylbutanoate (tebutate) group and whether it possesses any independent biological or metabolic effects is not a common focus of investigation.
Comparative Local Tissue Effects: For localized administration, a deeper understanding is needed of how the specific properties of the tebutate ester compare to other prednisolone esters (e.g., acetate (B1210297), sodium phosphate) in terms of tissue retention, cellular uptake, and local conversion to the active form.
Future investigations into these areas will continue to refine the understanding of this established synthetic glucocorticoid, potentially leading to more optimized therapeutic strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h8,10,12,18-20,23,29,32H,6-7,9,11,13-15H2,1-5H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMXXHTVHHLNRO-KAJVQRHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023505 | |
| Record name | Prednisolone tebutate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-14-3 | |
| Record name | Prednisolone tebutate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Prednisolone tebutate [USP] | |
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| Record name | Prednisolone tebutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14632 | |
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| Record name | Prednisolone tebutate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |
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| Record name | PREDNISOLONE TEBUTATE | |
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Chemical Synthesis and Advanced Derivatization Studies of Prednisolone Tebutate
Synthetic Pathways to Prednisolone (B192156) Tebutate and Related Steroid Esters
Prednisolone tebutate, a corticosteroid ester, is synthesized through a multi-step process that begins with precursor steroids and culminates in a specific esterification reaction. The efficiency and purity of the final product depend heavily on the chosen synthetic route and optimization of reaction conditions.
Precursor Compounds and Reaction Mechanisms
The primary precursor for the synthesis of this compound is Prednisolone . nih.govnih.gov Prednisolone itself is a dehydrogenated derivative of hydrocortisone (B1673445), featuring a double bond between carbons 1 and 2 of the steroid's A-ring. This modification significantly enhances its glucocorticoid activity compared to the parent hydrocortisone. The synthesis of prednisolone can be achieved through two main routes:
Bio-transformation: This method utilizes microorganisms, such as Arthrobacter simplex, to perform a highly specific dehydrogenation of hydrocortisone. google.com
Chemical Synthesis: A multi-step chemical process starting from other steroid intermediates can also yield prednisolone. google.com
Once prednisolone is obtained, the synthesis of this compound proceeds via esterification. This reaction targets the hydroxyl group at the C21 position of prednisolone.
Reaction Mechanism: The formation of this compound involves the esterification of the C21-hydroxyl group of prednisolone with tert-butylacetic acid (also known as 3,3-dimethylbutanoic acid), the "tebutate" moiety. nih.govwikipedia.org The reaction is typically an acyl substitution where the C21-hydroxyl acts as a nucleophile, attacking the carbonyl carbon of an activated form of tert-butylacetic acid.
A general and effective method for such steroid esterifications involves the following:
Activation of the Carboxylic Acid: Tert-butylacetic acid is activated to make it more susceptible to nucleophilic attack. This can be achieved using a dehydrating agent or coupling agent.
Catalysis: A catalyst is often employed to facilitate the reaction. 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective catalyst for esterification reactions, particularly with sterically hindered alcohols like the C21-hydroxyl of a steroid. google.com
Optimization Strategies for Laboratory-Scale Synthesis and Purity Enhancement
Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity, which is essential for its application.
Optimization of Synthesis: Key parameters that are manipulated to optimize the esterification reaction include the choice of solvent, catalyst, and reaction conditions. google.comnih.gov Halogenated hydrocarbons like chloroform (B151607) or other solvents such as toluene (B28343) are often used. google.com The combination of a specific dehydrating agent with a catalyst like DMAP can significantly improve reaction completeness and yield. google.com For the synthesis of related compounds like prednisolone acetate (B1210297), reaction times of 5-6 hours at temperatures of 60-65°C have been shown to produce high-purity products. google.com The use of milder conditions, such as those in a Steglich esterification, can be beneficial when dealing with sensitive substrates. researchgate.net
Purity Enhancement: The purification of steroid esters is a critical final step. Common techniques include:
Crystallization: This is a primary method for purifying steroid esters. After the reaction, the mixture can be poured into cold water to precipitate the crude product, which is then collected by filtration. google.com Subsequent recrystallization from a suitable solvent, such as methanol (B129727), is used to achieve high purity. google.com
Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are essential for separating the desired ester from unreacted starting materials and byproducts. google.combritannica.com Thin-Layer Chromatography (TLC) is often used to monitor the progress of the reaction. google.com
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. For instance, if a coupling agent like EDC.HCl is used instead of DCC, the resulting urea (B33335) byproduct is water-soluble and can be easily removed by extraction, simplifying the purification process. researchgate.net
Table 1: Optimization and Purification Parameters in Steroid Ester Synthesis
| Parameter | Strategy | Rationale |
|---|---|---|
| Catalyst | Use of 4-dimethylaminopyridine (DMAP). google.com | Highly efficient acyl-transfer catalyst, increasing reaction rate and yield. |
| Coupling Agent | Use of EDC.HCl instead of DCC. researchgate.net | The byproduct is water-soluble, simplifying purification via extraction. |
| Solvent | Selection of appropriate solvents like chloroform or toluene. google.com | Affects solubility of reactants and can influence reaction equilibrium. |
| Water Removal | Use of dehydrating agents or a Dean-Stark apparatus. researchgate.net | Removes water, a byproduct of esterification, driving the reaction to completion. |
| Purification | Recrystallization from solvents like methanol. google.com | Effective method for removing impurities and obtaining a highly pure crystalline product. |
| Monitoring | Use of Thin-Layer Chromatography (TLC). google.com | Allows for real-time monitoring of the reaction's progress to determine the optimal endpoint. |
Design and Development of this compound Analogs and Prodrugs
The development of analogs and prodrugs of prednisolone is driven by the need to enhance its therapeutic properties, such as improving solubility, altering absorption, and extending its duration of action.
Structure-Activity Relationship (SAR) Principles in Derivative Design
The anti-inflammatory activity of glucocorticoids is intricately linked to their molecular structure. Minor modifications can lead to significant changes in potency and pharmacokinetic profiles. youtube.com
Key SAR principles for glucocorticoids like prednisolone include:
A-Ring: The presence of a double bond between C1 and C2 is crucial for the enhanced glucocorticoid activity of prednisolone compared to hydrocortisone. The keto group at C3 is also essential for activity. youtube.com
B-Ring: Substitution at the 6α or 9α position, particularly with a fluorine atom, can dramatically increase both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq
C-Ring: The 11β-hydroxyl group is a critical requirement for high glucocorticoid receptor binding affinity and subsequent anti-inflammatory action. uomustansiriyah.edu.iq
D-Ring and C21 Side Chain: The C17α-hydroxyl group contributes to anti-inflammatory activity. Current time information in Bangalore, IN. Esterification at the C21-hydroxyl group is a primary strategy for creating prodrugs. youtube.comuomustansiriyah.edu.iq The nature of the ester group dictates the physicochemical properties of the resulting molecule. Attaching a bulky, lipophilic group like tebutate increases the molecule's lipid solubility. uomustansiriyah.edu.iqwikipedia.org This increased lipophilicity is designed to improve absorption through the skin in topical formulations and to slow the release of the drug from an intramuscular injection site, thereby creating a long-acting depot effect. uomustansiriyah.edu.iq
Table 2: Structure-Activity Relationship (SAR) of Glucocorticoids
| Structural Feature/Modification | Position | Effect on Activity |
|---|---|---|
| Double Bond | C1-C2 | Increases glucocorticoid and anti-inflammatory activity. |
| Keto Group | C3 | Essential for glucocorticoid activity. |
| Fluoro Group | 9α | Potently enhances glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq |
| Hydroxyl Group | 11β | Essential for glucocorticoid receptor binding and activity. uomustansiriyah.edu.iq |
| Hydroxyl Group | 17α | Enhances anti-inflammatory activity. Current time information in Bangalore, IN. |
| Esterification | C21 | Creates prodrugs with modified solubility and pharmacokinetics (e.g., increased lipophilicity, depot effect). uomustansiriyah.edu.iq |
Preclinical Assessment of Novel Analogs in In Vitro Chemical Biology Assays
Before any new analog or prodrug can be considered for further development, it must undergo a battery of in vitro assays to characterize its biological activity, stability, and potential for conversion to the active form.
Common in vitro assays include:
Anti-inflammatory Activity Assays: The ability of a compound to suppress inflammation is a key measure. This can be tested by measuring the inhibition of pro-inflammatory cytokine (e.g., IL-6, TNF-α) release from immune cells (like peripheral blood mononuclear cells) stimulated with agents such as lipopolysaccharide (LPS). nih.gov Other assays include T-cell proliferation assays and cyclooxygenase (COX) enzyme inhibition assays. nih.govyoutube.com
Prodrug Conversion and Stability: For prodrugs, it is essential to confirm that they can be converted back to the active parent drug. This is often tested by incubating the prodrug with cell homogenates (e.g., from Statens Seruminstitut rabbit cornea (SIRC) cells) or specific enzymes and measuring the rate of prednisolone regeneration. nih.govnih.gov Stability is also assessed in various pH buffers to simulate physiological conditions. nih.gov
Solubility and Permeability Studies: A primary goal of creating prodrugs is often to improve solubility. Saturated aqueous solubility of new analogs is compared to the parent drug. nih.gov Permeability can be assessed using cell-based models like Caco-2 or MDCK cells, which can also be used to study the interaction of the compounds with efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov
Cytotoxicity Assays: The toxicity of the new compounds to cells is evaluated, typically using assays like the lactate (B86563) dehydrogenase (LDH) assay, which measures cell membrane integrity. nih.gov These tests are performed on relevant cell lines to ensure the compound is not unduly harmful at effective concentrations. nih.gov
Table 3: Common In Vitro Assays for Preclinical Assessment of Prednisolone Analogs
| Assay Type | Purpose | Example Method |
|---|---|---|
| Anti-inflammatory Activity | To measure the compound's ability to suppress inflammatory responses. | Inhibition of LPS-induced cytokine secretion in PBMCs. nih.gov |
| Aqueous Solubility | To determine the solubility of the compound in water. | Measurement of saturated aqueous solubility. nih.gov |
| Chemical Stability | To assess stability under different pH conditions. | Incubation in various pH buffers followed by HPLC analysis. nih.gov |
| Enzymatic Hydrolysis | To confirm conversion of a prodrug to its active form. | Incubation with cell homogenates (e.g., SIRC cells) and measurement of parent drug formation. nih.gov |
| Cellular Permeability & Efflux | To evaluate absorption and interaction with efflux transporters. | Transport studies across MDCK-MDR1 cell monolayers. nih.gov |
| Cytotoxicity | To assess the toxicity of the compound to cells. | Lactate Dehydrogenase (LDH) assay in a relevant cell line. nih.gov |
Molecular and Cellular Mechanism of Action of Prednisolone Tebutate
Glucocorticoid Receptor (GR) Interaction and Activation Dynamics by Prednisolone (B192156) Tebutate
The activation of the glucocorticoid receptor by prednisolone is a critical initiating step. This process involves high-affinity binding, which induces significant structural changes in the receptor, leading to its activation and subsequent journey into the cell nucleus.
The biological activity of glucocorticoids is closely related to their affinity for the glucocorticoid receptor. Prednisolone, the active component of prednisolone tebutate, binds with high affinity to the GR. nih.gov In vitro studies comparing various corticosteroids have shown that modifications to the steroid structure significantly impact receptor affinity. For instance, compounds like mometasone (B142194) furoate and fluticasone (B1203827) propionate (B1217596) exhibit even higher relative binding affinities for the GR than the reference glucocorticoid, dexamethasone (B1670325). nih.gov
Interactive Table: Relative Binding Affinity of Various Glucocorticoids to the Glucocorticoid Receptor (Note: Data is compiled for comparative context. Specific values can vary between studies.)
| Compound | Relative Binding Affinity (Compared to Dexamethasone) |
| Dexamethasone | 100 |
| Mometasone Furoate | >2000 |
| Fluticasone Propionate | ~1800 |
| Budesonide | ~900 |
| Triamcinolone Acetonide | ~200 |
| Prednisolone | ~80 |
| Hydrocortisone (B1673445) | ~10 |
This table illustrates the comparative binding affinities of several glucocorticoids. Higher values indicate a stronger binding to the receptor.
In its inactive state, the GR resides primarily in the cytoplasm as part of a large multi-protein complex. This complex includes several chaperone proteins, most notably Heat Shock Protein 90 (Hsp90), as well as Hsp70 and various immunophilins. uconn.edudoaj.org This chaperone machinery maintains the receptor in a conformation that is primed for high-affinity ligand binding. doaj.org
Upon binding of a ligand like prednisolone, the GR undergoes a significant conformational change. nih.govnih.gov This structural rearrangement leads to the dissociation of the chaperone proteins, which in turn unmasks two nuclear localization signals (NLS) on the GR molecule. nih.gov The now-activated hormone-receptor complex rapidly translocates from the cytoplasm into the nucleus through the nuclear pore complex. uconn.edunih.gov This nuclear import is a critical and rate-limiting step for the subsequent genomic actions of the glucocorticoid, as it allows the receptor to access its DNA targets within the chromatin. nih.gov Studies have shown that this nuclear accumulation can be observed within minutes of steroid exposure. uconn.edu
Genomic and Non-Genomic Signaling Cascades Mediated by this compound
Once inside the nucleus, the prednisolone-GR complex modulates cellular activity through two distinct types of signaling pathways: genomic and non-genomic.
The primary mechanism of glucocorticoid action is genomic, involving the direct or indirect regulation of gene transcription. These effects typically have a slower onset, taking hours to days to manifest, as they require the synthesis of new proteins. nih.govpharmacompass.com
The activated GR can influence gene expression in several ways:
Transactivation: The GR dimer can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. nih.govnih.gov This binding recruits co-activator proteins (such as SRCs and CBP/p300) and the general transcription machinery, leading to an increase in the transcription of anti-inflammatory genes. nih.gov Examples of genes induced by prednisolone include Fkbp5, Tat, and those involved in metabolic processes. nih.gov
Transrepression: The GR can repress the expression of pro-inflammatory genes without directly binding to DNA. This occurs through protein-protein interactions, where the GR monomer "tethers" to and inhibits the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov This is a key mechanism for the anti-inflammatory effects of glucocorticoids.
Gene expression profiling studies in both animal models and humans have identified numerous genes regulated by prednisolone. In mouse liver, prednisolone was found to predominantly influence genes involved in glucose metabolism, inflammation, cell cycle, and apoptosis. nih.govnih.gov In human volunteers, prednisolone treatment altered gene expression in immune cells, with a strong induction of genes linked to metabolic processes observed in both CD4⁺ T lymphocytes and CD14⁺ monocytes. nih.gov
Interactive Table: Examples of Genes Regulated by Prednisolone in Mouse Liver
| Gene | Process | Regulation by Prednisolone | GR Dimer Dependence |
| Fkbp5 | Chaperone/Stress Response | Upregulated | High |
| Tat (Tyrosine aminotransferase) | Glucose Metabolism | Upregulated | Moderate |
| Dusp1 (MKP-1) | Inflammation/MAPK Signaling | Upregulated | High |
| Cdkn1a (p21) | Cell Cycle | Upregulated | High |
| Gadd45b | Cell Cycle/Apoptosis | Upregulated | High |
| Foxo3a | Cell Cycle/Metabolism | Upregulated | High |
This table shows a selection of genes whose expression is altered by prednisolone treatment, highlighting their biological function and the importance of GR dimerization for their regulation. nih.gov
In addition to the well-established genomic effects, corticosteroids can also elicit rapid cellular responses that occur within seconds to minutes. nih.gov These actions are too swift to be explained by gene transcription and protein synthesis and are thus termed non-genomic. nih.gov
The mechanisms underlying these rapid effects are still being fully elucidated but may involve:
Membrane-Bound Glucocorticoid Receptors (mGRs): Evidence suggests the existence of GRs associated with the cell membrane, possibly within caveolae. nih.govnih.gov Activation of these mGRs can trigger intracellular signaling cascades.
Cytosolic GR (cGR) Interactions: The cytoplasmic GR, upon binding prednisolone, may directly interact with and modulate the activity of various signaling proteins and secondary messenger pathways, such as Protein Kinase C (PKC). nih.gov
These non-genomic actions can rapidly affect the excitability of neurons and influence cognitive and neuroendocrine functions. nih.gov They represent a distinct mode of glucocorticoid action that complements the slower, transcription-dependent effects.
Identification and Characterization of Downstream Molecular Effectors and Interacting Proteins
The biological effects of prednisolone are executed by a host of downstream molecules and interacting proteins. The activated GR does not act in isolation but functions as a hub for protein-protein interactions.
Key interacting partners and downstream effectors include:
Transcription Factors: As mentioned, the GR physically interacts with and represses key inflammatory transcription factors like NF-κB and AP-1, preventing them from driving the expression of cytokines, chemokines, and adhesion molecules. nih.gov Studies in mice with a dimerization-defective GR (GRdim) have shown that while many transcriptional effects are reduced, the repression of inflammatory pathways can remain largely intact, highlighting the importance of this monomer-mediated tethering mechanism. nih.govnih.gov
Co-regulators: For transactivation, the GR recruits a suite of co-activator proteins, including the steroid receptor coactivator (SRC) family and histone acetyltransferases like CBP/p300. nih.gov These co-activators help to remodel chromatin, making it more accessible for transcription.
Synergistic Transcription Factors: The GR can also act synergistically with other transcription factors to regulate specific sets of genes. For example, in the liver, the GR appears to work with forkhead transcription factors like Foxo1 and Foxo3a to control genes involved in glucose metabolism and the cell cycle. nih.gov
Induced Effector Proteins: A major downstream effect of GR activation is the synthesis of anti-inflammatory proteins. A classic example is Lipocortin-1 (also known as Annexin A1), which is induced by glucocorticoids and inhibits the enzyme Phospholipase A2, thereby blocking the production of inflammatory arachidonic acid derivatives like prostaglandins (B1171923) and leukotrienes. nih.gov
Through these complex interactions, the prednisolone-activated GR orchestrates a broad program of transcriptional changes, leading to the potent anti-inflammatory and immunosuppressive effects characteristic of this class of drugs.
Protein-Protein Interaction Networks Modulated by this compound
The primary mechanism of action for prednisolone, the active metabolite of this compound, begins with its binding to the cytosolic Glucocorticoid Receptor (GR). drugbank.comresearchgate.net This binding event causes a conformational change in the GR, leading to its activation and translocation from the cytoplasm into the nucleus. youtube.com Inside the nucleus, the activated GR complex modulates gene expression through several key protein-protein interactions.
The activated GR can directly bind to other DNA-bound transcription factors, a mechanism known as "tethering". youtube.com A critical example of this is the interaction with the nuclear factor-kappa B (NF-κB) complex. drugbank.comnih.gov Prednisolone, through the activated GR, inhibits the activity of NF-κB, a key transcription factor for pro-inflammatory genes. drugbank.comnih.gov Research has specifically shown that prednisolone can inhibit the platelet-derived growth factor (PDGF)-induced nuclear translocation of the p50 and p65 subunits of NF-κB in human pulmonary artery smooth muscle cells. nih.gov This interaction prevents NF-κB from promoting the transcription of inflammatory cytokines and other mediators.
Another significant protein interaction involves the inhibition of phospholipase A2 (PLA2). nih.govdrugbank.comnih.gov Glucocorticoids increase the expression of lipocortin-1 (also known as Annexin A1), which in turn inhibits PLA2 activity. youtube.com By inhibiting PLA2, prednisolone prevents the release of arachidonic acid from cell membranes, thereby blocking the synthesis of pro-inflammatory prostaglandins and leukotrienes. nih.govyoutube.com These interactions highlight how prednisolone disrupts key inflammatory networks at the protein level.
Table 1: Key Protein Interactions Modulated by Prednisolone
| Interacting Protein | Role of Interaction | Consequence of Interaction |
|---|---|---|
| Glucocorticoid Receptor (GR) | Primary binding target for prednisolone, leading to GR activation and nuclear translocation. drugbank.comresearchgate.net | Modulation of target gene expression (transactivation and transrepression). youtube.com |
| Nuclear Factor-kappa B (NF-κB) | The activated GR complex binds to and inhibits NF-κB subunits (e.g., p50, p65). nih.govnih.gov | Suppression of pro-inflammatory gene transcription. drugbank.comdrugbank.com |
| Phospholipase A2 (PLA2) | Indirectly inhibited via the increased expression of Lipocortin-1 (Annexin A1). youtube.com | Decreased production of arachidonic acid and its pro-inflammatory metabolites (prostaglandins, leukotrienes). nih.govnih.gov |
Influence on Cellular Signaling Pathways (e.g., MAPK, NF-κB)
Prednisolone exerts its profound anti-inflammatory and immunosuppressive effects by modulating critical intracellular signaling pathways, most notably the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
Influence on NF-κB Pathway: The inhibition of the NF-κB signaling pathway is a cornerstone of glucocorticoid action. drugbank.comnih.gov As mentioned, prednisolone prevents the nuclear translocation of NF-κB subunits. nih.gov This action effectively blocks the downstream signaling cascade that leads to the expression of numerous inflammatory proteins, including cytokines, chemokines, and adhesion molecules, which are crucial for orchestrating the inflammatory response. drugbank.comdrugbank.com
Conversely, the p38 MAPK pathway can influence glucocorticoid sensitivity. nih.gov In its active, phosphorylated state, p38 MAPK can phosphorylate the GR, which can impede the receptor's translocation into the nucleus and subsequent gene regulation. researchgate.net By inhibiting p38 MAPK activity, the anti-inflammatory effects of glucocorticoids can be enhanced. researchgate.net This reciprocal regulation indicates a complex interplay where prednisolone can both influence and be influenced by the MAPK signaling network. nih.gov
Table 2: Influence of Prednisolone on Key Cellular Signaling Pathways
| Signaling Pathway | Effect of Prednisolone | Mechanism |
|---|---|---|
| NF-κB Pathway | Inhibition | Prevents nuclear translocation of active NF-κB subunits (p50/p65), blocking transcription of pro-inflammatory genes. drugbank.comnih.gov |
| MAPK Pathway | Inhibition / Crosstalk | Can inhibit the activity of MAPK cascades (e.g., p38 MAPK). youtube.comnih.gov The p38 MAPK pathway can also phosphorylate and inhibit the Glucocorticoid Receptor. researchgate.net |
Preclinical Pharmacological Investigations of Prednisolone Tebutate
In Vitro Pharmacodynamic Characterization of Prednisolone (B192156) Tebutate
In vitro studies are critical for characterizing the direct cellular and molecular effects of a compound, independent of systemic physiological influences. For prednisolone tebutate, these assays primarily focus on the activity of its active metabolite, prednisolone.
The functional activity of prednisolone is mediated through its interaction with the glucocorticoid receptor (GR). drugbank.comebi.ac.uk Upon binding, the prednisolone-GR complex translocates to the nucleus and modulates the transcription of target genes. uq.edu.aunih.gov Reporter gene assays are a common method to quantify this activity. These assays utilize a cell line, such as the HeLa human cervix carcinoma cell-derived AZ-GR line, which has been stably transfected with a plasmid containing glucocorticoid response elements (GREs) linked to a reporter gene like luciferase. nih.gov The binding of an agonist like prednisolone to the GR induces the expression of the reporter gene, and the resulting signal (e.g., luminescence) is proportional to the receptor activation. nih.gov Such assays have demonstrated the high specificity and sensitivity of these cell lines to glucocorticoids. nih.gov
Functional assays also include the assessment of a compound's impact on cellular processes. For instance, prednisolone has been shown to inhibit the proliferation and differentiation of human oligodendroglioma cells in a dose-dependent manner. nih.gov It also reduces the expression of mature oligodendrocyte markers. nih.gov
Examining the dose-response relationship of a compound across various cell types provides insight into its tissue-specific effects and potency.
Hepatic Cells: In murine liver cells, prednisolone has been shown to predominantly influence the expression of genes involved in glucose metabolism, inflammation, the cell cycle, and apoptosis. nih.gov Studies on hepatotoxin-induced hepatitis in mice have revealed that prednisolone treatment can exacerbate liver injury by inhibiting the phagocytic and regenerative functions of macrophages and neutrophils. nih.gov
Osteoblast Cultures: Glucocorticoids like prednisolone have significant effects on bone cells. They have been found to suppress bone formation by acting on osteoblasts. nih.gov Research indicates that prednisolone can inhibit osteoblastogenesis and promote apoptosis in both osteoblasts and osteocytes. nih.gov
Oligodendrocyte Cultures: In cultures of human oligodendroglioma cells (HOG cells), which serve as a model for oligodendrocyte precursor cells, methylprednisolone (B1676475), a related glucocorticoid, has been shown to cause a dose-dependent decrease in proliferation and differentiation into mature oligodendrocytes. nih.gov Higher concentrations of methylprednisolone were also associated with increased cell death. nih.gov These findings suggest that corticosteroids may not be favorable for remyelination processes. nih.gov
Interactive Data Table: Effect of Methylprednisolone on Oligodendrocyte Viability and Differentiation
| Concentration of Methylprednisolone | Effect on Cell Proliferation (Ki67 Expression) | Effect on Cell Death (ssDNA Labeling) | Effect on Differentiation (MBP Expression) |
| Low | Decreased | Increased | Reduced |
| High | Significantly Decreased | Significantly Increased | Markedly Reduced |
Data derived from studies on methylprednisolone in human oligodendroglioma cell cultures. nih.gov
In Vivo Animal Model Research of this compound’s Molecular Effects
In vivo studies using animal models are indispensable for understanding the complex physiological and pharmacological effects of a drug in a whole organism.
The choice of an animal model is contingent on the specific research question. For investigating the anti-inflammatory properties of glucocorticoids, several models are employed:
Rat Air Pouch Model: This model is used to study acute and chronic inflammation. An air cavity is created by subcutaneous injection of air, followed by the injection of an irritant like carrageenan to induce an inflammatory response. This model allows for the collection and analysis of exudate and cellular infiltrates, making it suitable for assessing the anti-inflammatory effects of compounds like prednisolone.
Mouse Models: Mice are frequently used in glucocorticoid research due to their genetic tractability and the availability of various transgenic strains. nih.gov For instance, mouse models of T-cell or NKT-cell-mediated hepatitis and hepatotoxin-induced hepatitis are used to study the effects of prednisolone on liver diseases. nih.gov Mouse models of early rheumatoid arthritis are also utilized to investigate the impact of low-dose prednisolone on bone metabolism. nih.gov
The selection of these models is justified by their ability to mimic specific aspects of human inflammatory and metabolic diseases, providing a platform to study the mechanisms of drug action. asianjpr.comnih.gov
In vivo studies have provided detailed insights into the molecular and cellular effects of prednisolone in various tissues.
Gene Expression: In the livers of mice, prednisolone treatment has been shown to significantly alter the expression of genes related to glucose metabolism, inflammation, the cell cycle, and apoptosis. nih.gov For example, genes such as Fam107a, Dusp1, Cdkn1a, and Car8 have been identified as being regulated by prednisolone. nih.gov Studies in healthy human volunteers have also identified gene signatures in CD4⁺ T lymphocytes and CD14⁺ monocytes that are modulated by prednisolone and linked to metabolic processes. nih.gov
Interactive Data Table: Prednisolone-Induced Gene Expression Changes in Mouse Liver
| Gene | Regulation by Prednisolone | Primary Function |
| Fkbp5 | Upregulation | Protein folding, GR chaperone |
| Tat | Upregulation | Amino acid metabolism |
| Fam107a | Upregulation | Putative histone acetyltransferase complex interacting protein |
| Dusp1 | Upregulation | Dual specificity phosphatase |
| Cdkn1a | Upregulation | Cell cycle regulator |
| Car8 | Upregulation | Carbonic anhydrase-related protein |
Data derived from microarray and Q-PCR analysis in wild-type mice. nih.gov
Protein Modulation: Prednisolone treatment has been demonstrated to modulate the levels of various proteins. In mouse models of hepatitis, prednisolone was found to influence the function of macrophages and neutrophils. nih.gov In early rheumatoid arthritis models, low-dose prednisolone was shown to decrease the levels of C-terminal telopeptide of type I collagen (1CTP), a marker of bone resorption. nih.gov
Understanding the distribution of a drug within the body is crucial for interpreting its pharmacological effects. Studies on prednisolone esters have shown that the ester form can influence dermal retention. nih.gov For instance, ester prodrugs of prednisolone may prolong the presence of the active drug in the skin while minimizing its entry into systemic circulation. nih.gov
Comparative Preclinical Pharmacological Analysis with Other Corticosteroids
This compound, a corticosteroid ester, exerts its effects through its active moiety, prednisolone. Due to a lack of direct comparative preclinical studies on this compound itself, the following analysis is based on the extensive research available for prednisolone. It is important to note that the tebutate ester influences the pharmacokinetic properties, such as duration of action, but the intrinsic pharmacological activity is determined by the prednisolone molecule.
Relative Potency and Efficacy in Standardized In Vitro and Animal Assays
The anti-inflammatory and glucocorticoid potency of corticosteroids is often compared using standardized in vitro and animal assays. These studies provide a basis for understanding the relative therapeutic potential of different compounds.
One common in vitro method for assessing corticosteroid potency is the inhibition of phytohemagglutinin-stimulated human lymphocyte transformation. A study comparing the 50% inhibitory concentration (IC50) of several corticosteroids revealed the relative potencies of hydrocortisone (B1673445), prednisolone, and dexamethasone (B1670325) to be 1.00, 2.43, and 24.7, respectively. nih.gov This indicates that prednisolone is more than twice as potent as hydrocortisone in this particular assay.
In terms of anti-inflammatory effects, studies have established equivalent oral doses for various corticosteroids based on their clinical efficacy. For instance, 5 mg of prednisolone is considered equivalent to 20 mg of hydrocortisone, 0.75 mg of dexamethasone, and 4 mg of methylprednisolone. gpnotebook.comgpnotebook.com These equivalencies highlight the greater glucocorticoid activity of prednisolone compared to hydrocortisone. gpnotebook.com
The following table summarizes the relative anti-inflammatory potencies of several corticosteroids, with hydrocortisone as the reference compound.
| Compound | Relative Anti-inflammatory Potency |
| Hydrocortisone | 1 |
| Prednisolone | 4 |
| Methylprednisolone | 5 |
| Dexamethasone | 25-30 |
| Triamcinolone | 5 |
Data sourced from multiple clinical and pharmacological references. gpnotebook.commsdvetmanual.com
It's also important to consider the mineralocorticoid activity, which relates to electrolyte and water balance. Prednisolone has relatively low mineralocorticoid activity compared to hydrocortisone. gpnotebook.com
Animal studies have also been employed to compare the efficacy of different corticosteroids. For instance, a study comparing intramuscular methylprednisolone acetate (B1210297) and oral prednisolone in treating moderately active ulcerative colitis in a human clinical trial (which can be considered an in vivo animal model for drug response) found them to be equally effective in inducing remission after two weeks, although the initial symptomatic improvement was faster with oral prednisolone. nih.gov Another study in dogs showed that short-term anti-inflammatory doses of prednisone (B1679067) or prednisolone led to behavioral changes in a significant number of animals. researchgate.net
While direct comparative data for this compound is scarce, a study on prednisolone-17-ethylcarbonate-21-propionate (PrEP), another prednisolone ester, in animal models showed its topical efficacy to be comparable to desoximetasone, with relatively weak systemic effects after topical administration. nih.gov This suggests that the ester form can significantly influence the local versus systemic activity profile.
Differential Molecular Signatures Induced by Various Glucocorticoids
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then modulates the expression of a wide range of genes. The specific set of genes whose expression is altered by a glucocorticoid is referred to as its molecular signature. While different glucocorticoids share a common mechanism of action, they can induce distinct molecular signatures, which may account for variations in their efficacy and side-effect profiles.
Research into the gene expression changes induced by prednisolone has provided insights into its molecular actions. In studies using healthy volunteers, prednisolone was found to induce significant changes in gene expression in both CD4⁺ T lymphocytes and CD14⁺ monocytes. nih.gov The induction of gene expression was notably stronger in CD4⁺ T lymphocytes. nih.gov These studies identified a large set of genes with strong links to metabolic processes, some of which were not previously associated with glucocorticoid action. nih.gov
Further investigations in mouse models have explored the role of glucocorticoid receptor dimerization in mediating prednisolone's effects on gene expression. These studies revealed that prednisolone primarily affects genes involved in glucose metabolism, inflammation, the cell cycle, and apoptosis. nih.gov The dimerization of the GR was found to be a crucial mechanism for the activation of many of these genes. nih.gov
A comparative in vitro study of dexamethasone and prednisolone on Th2 cells, which are involved in allergic inflammation, found that dexamethasone was more potent and effective in suppressing type 2 cytokine levels and inducing apoptosis. nih.gov Dexamethasone suppressed IL-5 and IL-13 mRNA levels with approximately 10-fold higher potency than prednisolone. nih.gov This suggests that even closely related glucocorticoids can have differential effects at the molecular level, which may have clinical implications.
The following table provides a simplified overview of the key molecular effects observed for prednisolone in preclinical research.
| Molecular Effect | Key Findings for Prednisolone |
| Gene Expression in Immune Cells | Strong induction of gene expression in CD4⁺ T lymphocytes and CD14⁺ monocytes. nih.gov |
| Affected Biological Pathways | Primarily influences genes related to glucose metabolism, inflammation, cell cycle, and apoptosis. nih.gov |
| Role of GR Dimerization | GR dimerization is a key mechanism for the transcriptional activation of many target genes. nih.gov |
| Comparative Cytokine Suppression | Less potent than dexamethasone in suppressing IL-5 and IL-13 mRNA in Th2 cells. nih.gov |
It is important to reiterate that these findings are based on studies of prednisolone. While this compound is expected to induce a similar qualitative molecular signature due to its conversion to prednisolone, the ester moiety may influence the magnitude and duration of these changes. Further research is needed to delineate the specific molecular signature of this compound and how it compares to other corticosteroids under various preclinical conditions.
Analytical and Biophysical Methodologies in Prednisolone Tebutate Research
Chromatographic Separations for Compound Analysis and Purity Assessment
Chromatographic techniques are indispensable for separating prednisolone (B192156) tebutate from related substances and impurities, thereby allowing for its accurate analysis and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a principal method, while Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) also find applications in its research.
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the quantification and purity assessment of prednisolone and its esters. nih.gov The development of robust, stability-indicating HPLC methods is crucial for routine analysis in quality control laboratories. nih.gov These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines to ensure their accuracy, precision, linearity, and robustness. rjwave.orgsetu.ie
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation used for prednisolone compounds. nih.govrjwave.org A typical RP-HPLC system for prednisolone analysis utilizes a C18 stationary phase. nih.gov Method development often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve adequate separation of the main compound from its impurities and degradation products. nih.govresearchgate.net For instance, a gradient mobile phase system can be employed to ensure a baseline separation and demonstrate the stability-indicating capability of the method through forced degradation studies. nih.gov
The validation of an HPLC method involves several key parameters. Linearity is established by analyzing a series of concentrations, with the response being proportional to the concentration over a given range. rjwave.orgresearchgate.net Accuracy is often determined through recovery studies, with acceptable recovery percentages indicating the method's accuracy. researchgate.netresearchgate.net Precision is assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) being a key metric. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the method's sensitivity. setu.ie
Below is a table summarizing various HPLC methods developed for the analysis of prednisolone and related compounds:
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | YMC basic column (150mm × 4.6mm, 5μm) rjwave.org | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) nih.gov | Luna C18 researchgate.net |
| Mobile Phase | Methanol (B129727) and water (60:40) rjwave.org | Gradient of acetonitrile/tetrahydrofuran/water and acetonitrile/water nih.gov | Potassium dihydrogen phosphate (B84403) buffer (pH 7.3) and methanol (60:40) researchgate.net |
| Flow Rate | 1.0 mL/min rjwave.org | 1.2 mL/min setu.ie | Not Specified |
| Detection | PDA detector at 240 nm rjwave.org | UV detection at 254 nm nih.gov | Not Specified |
| Retention Time | 3.3 ± 0.2 mins rjwave.org | Not Specified | Not Specified |
| Linearity Range | 10 ppm to 150 ppm rjwave.org | Not Specified | Not Specified |
Thin-Layer Chromatography (TLC) serves as a valuable technique for the detection and separation of glucocorticoids, including prednisolone. nih.gov It is an adsorption chromatographic method where separation is achieved on a silica (B1680970) stationary phase with a suitable mobile phase, such as a mixture of chloroform (B151607), dioxane, and methanol. nih.gov TLC can be used for qualitative and semi-quantitative analysis and to guide the preparation of drug-containing serum in pharmacological studies. proquest.com For instance, a high-performance TLC (HPTLC) method has been established for the analysis of prednisolone in tablet dosage forms, using precoated silica gel plates and a chloroform-methanol mobile phase, with quantification performed by densitometry. researchgate.net
Gas Chromatography (GC) is another chromatographic technique that has been applied in the analysis of steroids. While less common than HPLC for non-volatile compounds like prednisolone tebutate, GC methods can be developed, sometimes requiring derivatization to increase the volatility of the analyte. chromatographyonline.com GC has been successfully used for the quantification of other steroid-related compounds in various extracts and formulations. chromatographyonline.com
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are essential for both the quantitative analysis and the detailed structural characterization of this compound. Techniques such as UV-Vis spectroscopy, Mass Spectrometry, and Nuclear Magnetic Resonance spectroscopy each provide unique and complementary information.
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and widely used method for the quantitative determination of prednisolone in various forms. mosuljournals.comjocpr.com The method is based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum. sielc.com For prednisolone, the maximum absorbance (λmax) is typically observed around 242-246 nm. mosuljournals.comjocpr.comsielc.com
The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. ajrconline.org A calibration curve is typically constructed by plotting the absorbance of a series of standard solutions against their known concentrations. mosuljournals.com This method can be validated for its accuracy, precision, and linearity according to ICH guidelines. jocpr.comajrconline.org Derivative spectroscopy can also be employed to enhance the resolution of the spectra and for more precise quantification. mosuljournals.com
The following table details key parameters for the UV-Vis spectroscopic analysis of prednisolone:
| Parameter | Value | Reference |
| λmax (in ethanol) | 242 nm | mosuljournals.com |
| λmax (in methanol) | 244 nm | researchgate.net |
| λmax (in acetonitrile:methanol) | 246 nm | jocpr.com |
| Beer's Law Range (in ethanol) | 0.36-50.46 µg/ml | mosuljournals.com |
| Beer's Law Range (in methanol) | 2-12 mcg/ml | researchgate.net |
| Beer's Law Range (in acetonitrile:methanol) | 4-14 µg/ml | jocpr.com |
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the characterization of prednisolone and the identification of its metabolites. researchgate.netnih.gov This method offers high sensitivity and specificity, allowing for the detection and structural elucidation of metabolites even at low concentrations in biological matrices like urine. researchgate.netnih.gov
In a typical LC-MS/MS study, precursor ion scans and neutral loss scans can be used for the open detection of metabolites. nih.gov The fragmentation patterns observed in the mass spectra provide crucial information for proposing feasible structures for the metabolites. nih.gov Through such studies, numerous metabolites of prednisolone have been identified, including hydroxylated and reduced forms. nih.govnih.govresearchgate.net For example, studies have identified metabolites such as prednisone (B1679067) (11-oxo metabolite), 6-β-OH-prednisolone, and various 20-hydroxy and tetrahydro epimers. nih.govresearchgate.net The identification of these metabolites is often confirmed by comparison with synthesized standards. nih.govupf.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds, including steroids like this compound. msu.edunih.gov NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of its structure and stereochemistry. nih.gov
Both ¹H and ¹³C NMR are routinely used. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) are key parameters obtained from NMR spectra that help in assigning the structure. nih.gov Solid-state NMR (ssNMR) can also be a valuable tool for studying the structure and dynamics of drug molecules in their solid form. researchgate.net For steroids, NMR is instrumental in analyzing their conformation and the stereochemical details of their complex ring systems. nih.govresearchgate.net While specific NMR data for this compound is not detailed in the provided context, the general application of NMR for steroids confirms its critical role in the structural verification of such compounds. researchgate.netnih.gov
Advanced Biophysical Approaches for Ligand-Receptor Interaction Studies
The characterization of how a drug molecule interacts with its biological target is fundamental to understanding its mechanism of action. For this compound, a synthetic glucocorticoid, the primary target is the glucocorticoid receptor (GR). ebi.ac.ukmedchemexpress.com Advanced biophysical techniques provide high-resolution data on the thermodynamics and kinetics of this ligand-receptor binding event. These methods are crucial in research for quantifying binding affinity, determining the rates of association and dissociation, and providing a detailed picture of the molecular interactions that drive the pharmacological effect.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a robust and highly sensitive method, often considered a gold standard for quantifying the affinity of a ligand for its receptor. giffordbioscience.com These assays utilize a radioactively labeled ligand (radioligand) that binds specifically to the target receptor. The principle involves measuring the displacement of this radioligand by an unlabeled test compound, such as prednisolone or its esters, across a range of concentrations.
The primary outputs of these experiments are the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound required to displace 50% of the specific binding of the radioligand, and the equilibrium dissociation constant (Kᵢ), which represents the affinity of the test compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. Saturation assays can also determine the total number of binding sites (Bₘₐₓ) in a given tissue or cell preparation. giffordbioscience.com
In research concerning glucocorticoids, competitive binding assays are commonly performed using a potent, high-affinity radioligand like ³H-dexamethasone and receptor-rich preparations, such as cytosol from cultured rat hepatoma cells or human fetal lung tissue. nih.gov Studies have used this methodology to determine the relative binding affinities of various natural and synthetic steroids to the glucocorticoid receptor. nih.govnih.gov For instance, a radioreceptor assay demonstrated that prednisolone, the active metabolite of this compound, has a significantly higher relative glucocorticoid activity compared to the endogenous hormone cortisol. nih.gov
Table 1: Relative Glucocorticoid Activity of Various Steroids Determined by Radioreceptor Assay
This table presents the relative activity of several steroids in competing for binding to the glucocorticoid receptor, as determined by a radioreceptor assay using ³H-dexamethasone. Cortisol is used as the reference standard with an activity of 100. nih.gov
| Compound | Relative Glucocorticoid Activity |
| Dexamethasone (B1670325) | 940 |
| Prednisolone | 230 |
| Cortisol | 100 |
| Estradiol | 1 |
| Androstenedione | 1 |
| Prednisone | 3 |
| Data sourced from PubMed. nih.gov |
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that enables the real-time monitoring of molecular interactions. youtube.com This methodology provides detailed kinetic information, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff), in addition to the equilibrium dissociation constant (Kₐ), which is a measure of affinity. nicoyalife.com
In a typical SPR experiment to study the interaction of this compound with the glucocorticoid receptor (GR), the GR protein (the ligand) would be immobilized onto the surface of a sensor chip. youtube.com A solution containing this compound (the analyte) is then flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response signal. youtube.comyoutube.com
The resulting graph, or sensorgram, plots the response signal against time, showing:
Association Phase: As the analyte flows over the surface, the signal increases as the ligand-analyte complex forms. The shape of this curve is determined by the association rate (kₐ). youtube.com
Equilibrium Phase: If the injection is long enough, the curve may plateau, indicating that the system has reached a steady state where the rate of association equals the rate of dissociation. youtube.com
Dissociation Phase: When the analyte solution is replaced by a buffer flow, the signal decreases as the complex dissociates. The shape of this dissociation curve is determined by the dissociation rate (kₔ). youtube.com
By fitting these curves to mathematical models, precise kinetic constants can be calculated. youtube.com This data is invaluable for understanding the dynamic nature of the binding event, revealing not just how tightly a compound binds, but also how quickly it binds and how long it remains bound to its target, which are critical determinants of its pharmacological profile. While specific SPR kinetic data for this compound is not widely published, the table below illustrates the typical parameters obtained from such an analysis for a small molecule-protein interaction.
Table 2: Illustrative Kinetic Parameters from a Surface Plasmon Resonance (SPR) Analysis
This table provides a conceptual example of the data that would be generated in an SPR experiment analyzing the interaction between a small molecule, such as a corticosteroid, and its target receptor.
| Ligand (Immobilized) | Analyte (In Solution) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Equilibrium Dissociation Constant (Kₐ) (nM) |
| Glucocorticoid Receptor | This compound | 1 x 10⁵ | 1 x 10⁻³ | 10 |
| This table is for illustrative purposes only to demonstrate the type of data generated by SPR analysis. |
Biomolecular Interactions and Cellular Fate of Prednisolone Tebutate
Metabolic Pathways of Prednisolone (B192156) Tebutate in In Vitro Systems and Animal Tissues
The metabolism of prednisolone, the active form of prednisolone tebutate, has been a subject of extensive research, revealing its biotransformation in various biological systems.
The metabolic fate of prednisolone is intricate, involving multiple enzymatic pathways, with the cytochrome P450 (CYP) enzyme system playing a pivotal role. nih.gov In vitro studies utilizing reconstituted CYP106A2 systems have demonstrated the highly selective 15β-hydroxylation of prednisone (B1679067), a closely related synthetic glucocorticoid. nih.gov This highlights the capacity of CYP enzymes to introduce hydroxyl groups at specific positions on the steroid nucleus, leading to the formation of various metabolites. nih.gov
In animal models, such as the rabbit, the liver is a primary site for the interconversion of prednisolone and its major metabolite, prednisone. nih.gov This reversible process is a key feature of its metabolism. nih.gov Further biotransformation reactions lead to the formation of more polar metabolites, which are more readily excreted. While specific studies on this compound are limited, the metabolic profile of prednisolone is well-established. For instance, studies on healthy volunteers treated with prednisolone have identified a range of metabolites in urine, including proteinogenic amino acids and carnitine derivatives. nih.gov
The biotransformation of glucocorticoids like prednisone and dexamethasone (B1670325) by cytochrome P450-based systems can result in novel derivatives with potential therapeutic applications. nih.gov For example, the biotransformation of prednisone by Bacillus megaterium, which expresses CYP106A2, has yielded metabolites such as 20β-dihydrocortisone and novel 15β-hydroxylated derivatives. nih.gov
Table 1: Key Metabolic Processes of Prednisolone
| Metabolic Process | Enzyme System Involved | Key Metabolites | Primary Site of Metabolism |
| Interconversion | 11β-hydroxysteroid dehydrogenase | Prednisone | Liver, Kidney, Spleen nih.gov |
| Hydroxylation | Cytochrome P450 (e.g., CYP106A2) | 15β-hydroxylated derivatives nih.gov | Liver |
| Reduction | Carbonyl reductases | 20β-dihydrocortisone nih.gov | Liver |
Several factors can influence the rate at which prednisolone is metabolized in research models. The expression levels and activity of metabolic enzymes, such as those in the cytochrome P450 family, are critical determinants. nih.gov These can vary between species and even between different tissues within the same animal model. nih.govnih.gov
In rabbit models, the liver exhibits non-linear uptake of prednisolone, suggesting that metabolic and biliary excretion processes can become saturated at higher concentrations. nih.gov This indicates that the concentration of the steroid itself can influence its metabolic rate. nih.gov Furthermore, the presence of other drugs that are also substrates, inhibitors, or inducers of CYP enzymes can significantly alter the metabolism of prednisolone. nih.gov The binding of prednisolone to plasma proteins also affects its availability for metabolism. nih.gov
Transport Mechanisms Across Biological Membranes in Cellular Models
The entry of prednisolone into cells is a crucial step for its therapeutic action and is governed by various transport mechanisms.
The transport of steroids across biological membranes can occur through a combination of passive diffusion and carrier-mediated transport. nih.gov Passive diffusion is driven by the concentration gradient of the steroid across the cell membrane. derangedphysiology.com Due to their lipophilic nature, steroids like prednisolone can readily pass through the lipid bilayer of cell membranes. wikipedia.org
However, active transport systems also play a significant role. P-glycoprotein (P-gp), an ATP-dependent efflux pump, has been identified as a key transporter of various drugs, including some steroids. nih.gov The expression of P-gp in cell membranes can limit the intracellular accumulation of its substrates. nih.gov While direct studies on this compound are scarce, the general principles of steroid transport suggest a role for both passive diffusion and active transport in its cellular uptake and efflux. nih.gov
In vitro studies using cell lines that overexpress efflux pumps like P-glycoprotein are instrumental in understanding their role in drug transport. These systems have shown that P-gp can actively transport a wide range of compounds out of the cell, thereby reducing their intracellular concentration and efficacy. nih.gov The interaction of a drug with P-gp is influenced by its physicochemical properties, with moderately permeable compounds being more susceptible to P-gp-mediated efflux. nih.gov
The inhibition of these efflux pumps can lead to increased intracellular drug concentrations. nih.gov While specific data on this compound's interaction with efflux pumps in vitro is limited, the known interactions of other steroids with these transporters suggest that this is a relevant area for its cellular pharmacokinetics.
Table 2: Transport Mechanisms of Steroids Across Cellular Membranes
| Transport Mechanism | Description | Key Proteins Involved | Energy Requirement |
| Passive Diffusion | Movement across the lipid bilayer down a concentration gradient. derangedphysiology.com | - | No |
| Facilitated Diffusion | Movement across the membrane via protein channels or carriers down a concentration gradient. pressbooks.pub | Channel proteins, Carrier proteins pressbooks.pub | No |
| Active Transport | Movement against a concentration gradient, requiring energy. pressbooks.pub | P-glycoprotein (MDR1) nih.gov | Yes (ATP) |
Interaction with Non-Target Biomolecules and Off-Target Effects in Defined Cellular Systems
While the primary mechanism of action of prednisolone is through its interaction with the glucocorticoid receptor, it can also interact with other biomolecules, leading to off-target effects. In healthy volunteers, prednisolone treatment has been shown to alter the levels of various metabolites, including amino acids and carnitine derivatives, suggesting broader metabolic consequences. nih.gov
At the cellular level, glucocorticoids can induce insulin (B600854) resistance in skeletal muscle and adipocytes. nih.gov Studies have shown that even low doses of prednisolone can have adverse effects on fat metabolism. nih.gov These off-target effects are a result of the widespread expression of the glucocorticoid receptor and the ability of prednisolone to influence a multitude of signaling pathways. nih.gov
Binding to Plasma Proteins in Research Media
Upon administration, prednisolone, the active form of this compound, extensively binds to plasma proteins. The primary proteins involved in this binding are albumin and transcortin (corticosteroid-binding globulin). nih.govnih.gov The binding to these proteins is a crucial determinant of the pharmacokinetic profile of the drug, influencing its distribution, metabolism, and excretion.
Research has shown that prednisolone exhibits a high affinity for transcortin and a lower affinity for albumin. nih.gov The binding of prednisolone to plasma proteins can be characterized by its association constants (K), which quantify the strength of the interaction. Studies have demonstrated that the affinity of transcortin for prednisolone is significantly higher than that for prednisone, a related corticosteroid. nih.gov
The binding of prednisolone to plasma proteins is a dynamic and saturable process. At therapeutic concentrations, a significant fraction of prednisolone is bound to these proteins. However, the binding can be influenced by various factors, including the concentration of the drug and the presence of other substances that may compete for the same binding sites. For instance, in competitive binding studies, prednisolone has been shown to inhibit the binding of prednisone to transcortin. nih.gov
The extent of plasma protein binding can exhibit considerable inter-individual variability, which can lead to differences in the free (unbound) fraction of the drug. nih.gov This variability in the unbound fraction, which is the pharmacologically active portion, can contribute to variations in clinical response among individuals. nih.gov
Table 1: Plasma Protein Binding Parameters of Prednisolone
| Plasma Protein | Association Constant (K) | Key Findings |
| Albumin | Approximately 1 x 10³ M⁻¹ nih.gov | Weak binding affinity. |
| Transcortin | Approximately 51.3 x 10⁶ M⁻¹ nih.gov | High binding affinity, approximately 10-fold greater than for prednisone. nih.gov |
Potential Crosstalk with Other Nuclear Receptors or Signaling Pathways
The primary mechanism of action of prednisolone involves its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. ncats.io Upon binding, the prednisolone-GR complex translocates to the nucleus, where it modulates the transcription of target genes. However, the biological effects of prednisolone are not solely mediated by the GR. There is growing evidence of significant crosstalk between the GR and other nuclear receptors and signaling pathways. nih.govnih.gov
This crosstalk can occur through various mechanisms, including direct protein-protein interactions between different nuclear receptors, competition for common co-regulators, and indirect effects on signaling cascades. nih.gov Such interactions allow for a complex and integrated regulation of gene expression in response to various physiological and pathological stimuli.
One notable area of crosstalk involves the interaction of the GR with other nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs). nih.gov Studies have indicated that combinations of agonists for GR, PPARγ, and LXRs can lead to additive or synergistic inhibition of inflammatory gene expression. nih.gov This suggests a coordinated regulation of inflammatory responses through distinct but interconnected pathways.
Furthermore, prednisolone has been shown to influence key signaling pathways involved in cellular processes like inflammation and senescence. Research has demonstrated that prednisolone can suppress vascular smooth muscle cell senescence and inflammation by modulating the SIRT1-AMPK signaling pathway. nih.gov Specifically, prednisolone was found to inhibit the expression of pro-inflammatory molecules by increasing the expression of SIRT1 and the phosphorylation of AMPK. nih.gov
The interplay between the GR and other signaling pathways, such as the NF-κB and AP-1 pathways, is also a critical aspect of its anti-inflammatory effects. The GR can physically interact with components of these pathways, leading to mutual repression of their transcriptional activities. nih.gov
Table 2: Examples of Crosstalk between the Glucocorticoid Receptor (GR) and Other Signaling Pathways
| Interacting Partner | Mechanism of Crosstalk | Functional Outcome |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Co-regulation of target genes | Additive/synergistic anti-inflammatory effects nih.gov |
| Liver X Receptors (LXRs) | Co-regulation of target genes | Additive/synergistic anti-inflammatory effects nih.gov |
| SIRT1-AMPK Pathway | Increased SIRT1 expression and AMPK phosphorylation | Suppression of cellular senescence and inflammation nih.gov |
| NF-κB Pathway | Protein-protein interaction and transcriptional repression | Inhibition of pro-inflammatory gene expression nih.gov |
| AP-1 Pathway | Transcriptional repression | Inhibition of inflammatory and immune responses nih.gov |
Theoretical and Computational Approaches to Prednisolone Tebutate Research
Molecular Docking and Dynamics Simulations of Prednisolone (B192156) Tebutate-Receptor Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Prednisolone tebutate, and its biological target, primarily the glucocorticoid receptor (GR). These methods allow researchers to visualize and understand the binding process at an atomic level.
The binding of a glucocorticoid to the ligand-binding domain (LBD) of the GR induces a critical conformational change in the receptor. This change is essential for the subsequent downstream signaling events that mediate the drug's anti-inflammatory and immunosuppressive effects.
Computational studies on glucocorticoids like prednisolone and dexamethasone (B1670325) have characterized the key features of the GR's ligand-binding pocket. This pocket is a largely hydrophobic cavity, but with specific polar amino acid residues that form crucial hydrogen bonds with the ligand. For prednisolone, these interactions typically involve the C3-keto group, as well as the C11, C17, and C21 hydroxyl groups. The addition of the tebutate ester at the C21 position in this compound alters the lipophilicity and size of the side chain, which is expected to influence its orientation and interactions within the binding pocket.
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For glucocorticoids, docking studies have successfully predicted binding modes that are consistent with crystallographic data. These models show that the steroid nucleus fits snugly into the hydrophobic pocket of the GR's LBD.
The binding affinity, which correlates with the potency of the drug, can also be estimated using scoring functions in docking programs and more rigorous methods like free energy calculations from MD simulations. Research has shown that substitutions on the steroid molecule significantly impact binding affinity. For instance, esterification at the C21 position, as in this compound, generally increases lipophilicity. While this can enhance tissue penetration, it may not always lead to a higher binding affinity for the receptor itself compared to the parent alcohol, prednisolone. One study found that 21-esters of other glucocorticoids showed lower binding affinity than the parent compound.
The following table summarizes the relative binding affinities (RBA) of several glucocorticoids to the glucocorticoid receptor, providing a comparative context for prednisolone. Data for this compound is not available in the cited literature.
| Compound | Relative Binding Affinity (RBA) |
| Dexamethasone | 100 |
| Prednisolone | 19 |
| Cortisol | 10 |
| Corticosterone | 4 |
This table is generated based on comparative data for different glucocorticoids and is intended to provide context. Specific RBA for this compound is not available in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For glucocorticoids, QSAR models have been developed to predict their binding affinity to the GR and their anti-inflammatory activity. These models use various molecular descriptors that quantify physicochemical properties of the molecules, such as hydrophobicity, electronic properties, and steric features. By correlating these descriptors with the known biological activities of a set of glucocorticoids, a predictive model can be built.
These models are valuable for screening virtual libraries of new steroid derivatives to identify candidates with potentially high activity, thereby streamlining the drug discovery process. For example, a multidimensional QSAR model for 110 compounds from four different chemical classes showed good correlation with experimental data for GR binding affinity, with a cross-validated r² of 0.702.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the glucocorticoid receptor, pharmacophore models have been generated based on the structures of known potent ligands like dexamethasone.
These models typically highlight several key features:
Hydrogen Bond Acceptors: The C3 and C20 keto groups are crucial hydrogen bond acceptors.
Hydrogen Bond Donors: The hydroxyl groups at C11 and C17 are important hydrogen bond donors.
Hydrophobic Regions: The steroidal backbone itself provides a large hydrophobic scaffold that interacts with nonpolar residues in the GR binding pocket.
The tebutate group of this compound would primarily contribute to the hydrophobic features of the pharmacophore. The development of such models allows for the rapid virtual screening of large chemical databases to find novel, non-steroidal scaffolds that can mimic the key interactions of glucocorticoids with the GR.
The table below provides an example of parameters that might be found in a QSAR model for glucocorticoid receptor binding.
| Model Parameter | Description | Value |
| r² (predictive) | Predictive ability of the model on an external test set | 0.719 |
| q² (cross-validated) | Internal predictive ability of the model | 0.632 - 0.702 |
| Alignment Method | Basis for aligning molecules for 3D-QSAR | Receptor-based |
This table presents example values from different QSAR studies on glucocorticoids to illustrate the type of data generated.
Systems Biology and Network Pharmacology Perspectives in Glucocorticoid Research
Systems biology and network pharmacology offer a holistic approach to understanding the effects of drugs like this compound. Instead of focusing on a single target, these disciplines consider the complex network of interactions that a drug can influence within a biological system.
Glucocorticoids are known to affect the expression of a large number of genes, with some studies suggesting that up to 20% of the expressed human leukocyte genome can be altered. oup.com This widespread influence highlights the complexity of glucocorticoid action. Systems biology approaches aim to model these complex signaling networks to understand how glucocorticoids achieve their therapeutic effects and also why they cause adverse side effects.
Network pharmacology, a key component of systems biology, is used to analyze the drug-target-disease interaction networks. For glucocorticoids, this involves identifying the primary target (the GR) and then mapping the downstream proteins and pathways that are modulated by GR activation. This can reveal connections to various physiological processes, including inflammation, metabolism, and immune responses. For instance, a network pharmacology study could elucidate the shared and distinct pathways targeted by different glucocorticoids, or by a combination of drugs, to understand their synergistic or antagonistic effects. nih.gov
Mapping this compound’s Influence on Cellular Regulatory Networks
The primary mechanism of action for this compound, mediated by prednisolone, involves the intricate regulation of cellular signaling pathways. Upon entering the cell, prednisolone binds to the cytosolic glucocorticoid receptor, which then translocates to the nucleus. smpdb.ca In the nucleus, the activated GR can influence gene expression in several ways:
Transactivation: The GR dimer can bind to GREs in the promoter regions of anti-inflammatory genes, leading to an increase in their transcription. smpdb.ca
Transrepression: The GR can interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key players in the inflammatory response. This interaction inhibits the transcription of pro-inflammatory genes. smpdb.cacp-809101hydrochloride.com
Epigenetic Modifications: The GR can also recruit histone deacetylase 2 (HDAC2) to inflammatory gene loci, resulting in the condensation of DNA and suppression of gene expression. smpdb.ca
Computational models have been instrumental in simulating and predicting the effects of these interactions on complex cellular networks. nih.govnih.gov These models help to visualize the ripple effects of GR activation, from the initial gene regulation events to the broader changes in cellular function. For instance, research has shown that prednisolone can suppress the expression of various M1 macrophage markers, including chemokine ligand 2 (CCL2) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammatory cell migration. nih.gov Furthermore, it has been demonstrated that prednisolone dose-dependently inhibits the release of pro-inflammatory cytokines like TNF-α and IL-6, while enhancing the release of the anti-inflammatory cytokine IL-10. nih.gov
The influence of prednisolone extends to various signaling pathways, including the Wnt signaling pathway, which has been shown to be regulated by prednisolone in adipocytes. hanze.nl These findings highlight the broad and complex nature of this compound's impact on cellular regulatory networks.
Integration of Omics Data (e.g., transcriptomics, proteomics) in Research Studies
The advent of high-throughput "omics" technologies has revolutionized the study of drug effects at a molecular level. Transcriptomics and proteomics have been particularly valuable in elucidating the widespread influence of this compound.
Transcriptomics:
Whole-genome expression profiling has been employed to identify gene signatures induced by prednisolone. nih.gov These studies have revealed that prednisolone treatment leads to significant changes in the expression of a large number of genes involved in inflammation, metabolism, and cell cycle regulation. nih.govnih.gov For example, in a study on healthy volunteers, prednisolone was found to induce stronger gene expression changes in CD4⁺ T lymphocytes compared to CD14⁺ monocytes. nih.gov Another study in mice demonstrated that prednisolone predominantly influences the expression of genes related to glucose metabolism, inflammation, and apoptosis. nih.gov
A transcriptomic analysis of nasal tissue in patients treated with prednisolone identified the suppression of genes involved in leucocyte chemotaxis, mast cell tryptase, and matrix metalloproteinase 12 (MMP12). medrxiv.org
Proteomics:
Proteomic analyses have provided a complementary view of this compound's effects by examining changes in protein expression and post-translational modifications. High-throughput proteomics of sputum and plasma samples from patients treated with prednisolone revealed a significant downregulation of proteins associated with type-2 inflammation and chemotaxis, including interleukins (IL-4, IL-5, IL-13) and chemokines (CCL24, CCL26, CCL17, CCL22). nih.govqub.ac.uk The same studies also showed a downregulation of cell adhesion molecules, prostaglandin (B15479496) synthases, and mast cell tryptases. nih.govqub.ac.uk
In a study on anterior uveitis, pharmacoproteomic analysis of aqueous humor showed that prednisolone treatment significantly decreased the levels of TNF-α. nih.gov These proteomic findings corroborate the anti-inflammatory mechanisms of action identified through other methods and provide a detailed picture of the molecular changes induced by this compound.
The integration of transcriptomic and proteomic data allows for a more comprehensive understanding of the cellular response to this compound. For instance, the observed downregulation of inflammatory gene expression at the transcript level is mirrored by the decreased abundance of corresponding pro-inflammatory proteins. This multi-omics approach is crucial for building accurate computational models of drug action and for identifying potential biomarkers of drug response. nih.gov
Table 1: Summary of Key Transcriptomic and Proteomic Findings for Prednisolone
| Omics Type | Key Findings | Affected Molecules | Biological Process |
|---|---|---|---|
| Transcriptomics | Downregulation of genes involved in chemotaxis and inflammation. medrxiv.org | CXCL2, CXCL3, CX3CR1, CXCL5, TPSB2, GSDMD, ALOX15, MMP12 | Leukocyte migration, Mast cell activity, Inflammation |
| Proteomics | Downregulation of proteins related to type-2 inflammation and chemotaxis. nih.govqub.ac.uk | IL-4, IL-5, IL-13, CCL24, CCL26, EDN, CCL17, CCL22, FCER2 | Inflammatory response, Immune cell trafficking |
| Proteomics | Downregulation of cell adhesion molecules and enzymes. nih.govqub.ac.uk | Cell adhesion molecules, Prostaglandin synthases, Mast cell tryptases, MMP1, MMP12 | Cell adhesion, Pro-inflammatory mediator synthesis |
| Proteomics | Upregulation of anti-inflammatory and tissue repair proteins. nih.gov | IL-10, Amphiregulin | Immune suppression, Tissue remodeling |
Q & A
Q. What analytical methods are recommended for identifying and quantifying Prednisolone Tebutate in experimental samples?
Methodological Answer: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for detecting this compound in complex matrices like cosmetics or biological samples. Key parameters include:
- Precursor ion : m/z 459.3
- Product ions : m/z 441.2 (quantitative) and 307.2 (qualitative)
- Retention time : 25.65 minutes
- Collision energy : 90 eV . Validation should follow USP guidelines, including specificity, linearity (R² > 0.99), and recovery rates (80–110%) using certified reference materials (e.g., pharmaceutical secondary standards) .
Q. How does this compound exert its anti-inflammatory effects at the molecular level?
Methodological Answer: this compound binds to glucocorticoid receptors (GRs), forming a ligand-receptor complex that translocates to the nucleus. This complex modulates gene transcription by:
- Transactivation : Enhancing anti-inflammatory genes (e.g., lipocortin-1).
- Transrepression : Inhibiting pro-inflammatory transcription factors (e.g., NF-κB). Experimental validation requires GR-binding assays (e.g., competitive radioligand binding) and qPCR to measure downstream gene expression in cell lines (e.g., RAW 264.7 macrophages) .
Q. What protocols ensure the purity and stability of this compound in laboratory settings?
Methodological Answer:
- Purity assessment : Use HPLC with UV detection (λ = 242 nm) and compare retention times against USP-certified reference standards .
- Stability testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 6 months) and monitor impurities via mass spectrometry .
Advanced Research Questions
Q. How can researchers design a robust preclinical study to compare the efficacy of this compound with other glucocorticoids?
Methodological Answer: Apply the PICOT framework to structure the study:
- Population : Inflammatory disease models (e.g., murine colitis).
- Intervention : this compound (1–5 mg/kg/day).
- Comparison : Dexamethasone or Prednisolone acetate.
- Outcome : Reduction in TNF-α levels or histopathological scoring.
- Time : 7–14 days post-treatment. Use randomized, blinded trials with power analysis (α = 0.05, β = 0.2) to determine sample size. Include pharmacokinetic profiling to account for bioavailability differences .
Q. How should contradictions in anti-inflammatory efficacy data across studies be resolved?
Methodological Answer: Contradictions often arise from variations in:
- Dosage regimens : Perform dose-response curves (0.1–10 mg/kg) to identify optimal therapeutic windows.
- Model specificity : Test across multiple models (e.g., carrageenan-induced edema vs. LPS-induced sepsis).
- Endpoint metrics : Combine cytokine profiling (IL-6, IL-1β) with tissue-specific biomarkers (e.g., myeloperoxidase activity). Meta-analysis of aggregated data using PRISMA guidelines can reconcile discrepancies .
Q. What strategies optimize the detection of this compound in low-concentration or complex biological matrices?
Methodological Answer:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference.
- Ion suppression mitigation : Use isotopically labeled internal standards (e.g., Prednisolone-d8).
- Method sensitivity : Enhance LC-MS/MS parameters (e.g., reduce column temperature to 25°C, extend gradient elution time) .
Q. How can structure-activity relationship (SAR) studies guide the development of novel this compound derivatives?
Methodological Answer:
- Core modifications : Synthesize analogs with altered ester groups (e.g., replacing tert-butyl with cyclopropyl).
- In silico modeling : Use molecular docking (AutoDock Vina) to predict GR-binding affinity.
- In vitro testing : Compare transactivation/transrepression ratios in reporter gene assays (e.g., GRE-luciferase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
